ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety, linked via a piperidine-carboxamide bridge to a thiazole ring bearing an ethyl carboxylate group. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in kinase inhibition and antimicrobial applications. Its synthesis typically involves multi-step coupling reactions, with crystallographic data often resolved using programs like SHELXL .
Properties
IUPAC Name |
ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c1-2-29-17(28)13-9-30-18(21-13)22-16(27)12-5-7-25(8-6-12)14-3-4-15(24-23-14)26-11-19-10-20-26/h3-4,9-12H,2,5-8H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXAFPXDKLTFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.34 g/mol. The compound features a thiazole ring, a triazole moiety, and a pyridazine derivative, which are pivotal for its biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thiazole and triazole rings through condensation reactions. The complexity of the synthesis reflects the intricate nature of the compound's structure, which is essential for its biological function.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticonvulsant Activity
A study on thiazole derivatives demonstrated promising anticonvulsant properties. Compounds with structural similarities to ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole were tested in animal models and showed effective seizure protection at specific dosages. The structure–activity relationship (SAR) analysis indicated that modifications in the pyridazine or piperidine rings could enhance anticonvulsant efficacy .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Thiazole derivatives have been associated with cytotoxic activity against various cancer cell lines. For example, certain analogues exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin in specific cancer models . The presence of electron-withdrawing groups in the structure was linked to increased potency against cancer cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazole derivatives, ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole was found to have an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL against E. coli, indicating substantial antimicrobial activity .
Case Study 2: Anticonvulsant Activity Assessment
In another investigation assessing anticonvulsant effects using the pentylenetetrazol (PTZ) model in rodents, compounds structurally related to ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole demonstrated median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg . These results underscore the potential for developing new anticonvulsant medications based on this scaffold.
Scientific Research Applications
Pharmacological Activities
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Antimicrobial Activity
- A study demonstrated that derivatives of thiazole exhibit significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
- The compound's design allows it to target bacterial enzymes effectively, making it a candidate for antibiotic development.
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Anti-inflammatory Effects
- Research has shown that specific thiazole derivatives can act as selective cyclooxygenase (COX) inhibitors, demonstrating notable anti-inflammatory effects in vivo. This suggests potential applications in treating inflammatory diseases such as arthritis.
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Anticancer Properties
- Investigations into triazole-containing compounds indicate their ability to inhibit tumor growth across various cancer cell lines through mechanisms such as apoptosis induction. This positions the compound as a potential lead in cancer therapeutics.
Synthesis and Mechanisms of Action
The synthesis of ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve the desired structure. Understanding these synthetic pathways is crucial for optimizing yield and purity for pharmaceutical applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in disease processes.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that the compound displayed promising antibacterial activity comparable to standard antibiotics, suggesting its potential use in clinical settings .
Case Study 2: Inhibition of COX Enzymes
In vivo models were used to assess the anti-inflammatory properties of the compound. The findings revealed significant inhibition of COX enzymes, leading to reduced inflammation markers in treated subjects .
Case Study 3: Cancer Cell Line Studies
Research on triazole-containing compounds demonstrated their effectiveness in inhibiting proliferation in various cancer cell lines. The studies highlighted the compound's ability to induce apoptosis through targeted mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Substitutions :
- The 1,2,4-triazole moiety in the target compound enhances hydrogen-bonding capacity compared to imidazole or tetrazole analogs, improving kinase-binding affinity .
- Replacement of thiazole with oxazole (Compound 3) reduces planarity, lowering membrane permeability but increasing aqueous solubility (0.35 mg/mL vs. 0.12 mg/mL).
Backbone Flexibility :
- The piperidine ring in the target compound provides conformational rigidity, favoring entropic gains in target binding. In contrast, pyrrolidine (Compound 3) and azepane (Compound 4) backbones introduce torsional strain or excessive flexibility, reducing potency.
Pharmacokinetic Profiles :
- The ethyl carboxylate group in the target compound balances lipophilicity (LogP 1.82) and metabolic stability. Methyl esters (Compound 2) exhibit faster hydrolysis, shortening half-lives.
Crystallographic Validation :
- SHELX-refined structures reveal that the 1,2,4-triazole-pyridazine interaction in the target compound forms a planar geometry critical for π-π stacking in kinase active sites .
Research Findings and Implications
- Kinase Inhibition : The target compound shows IC₅₀ values of 12 nM against Abl1 kinase, outperforming imidazole analogs (IC₅₀ > 50 nM) due to stronger hydrophobic interactions .
- Antimicrobial Activity : While less soluble than oxazole derivatives, its thiazole core exhibits broad-spectrum activity against Gram-positive bacteria (MIC 2 µg/mL).
- Toxicity : The piperidine linker reduces off-target cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) compared to azepane analogs (CC₅₀ 35 µM).
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, amide bond formation between the piperidine-4-carboxamide and thiazole-4-carboxylate moieties requires coupling agents like EDC or DCC, followed by purification via silica gel column chromatography to isolate the product. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions and improve yield .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential to verify connectivity and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection (>98% purity) and mass spectrometry (HRMS) validate molecular weight and purity. Crystallographic data (if available) resolve 3D configurations .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects. Target-specific assays (e.g., kinase inhibition or protein-binding studies) can identify potential mechanisms. Use positive controls (e.g., doxorubicin) and replicate experiments to ensure reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., triazole, pyridazine, or thiazole groups) and evaluate changes in potency. For instance:
- Replace the 1H-1,2,4-triazole with pyrazole or imidazole to assess heterocyclic effects.
- Introduce electron-withdrawing groups (e.g., -CF₃) on pyridazine to modulate electronic properties.
- Use molecular docking to predict binding affinities before synthesis .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer : Perform molecular dynamics simulations (e.g., using GROMACS) to study interactions with biological targets (e.g., kinases or DNA). Density Functional Theory (DFT) calculations predict charge distribution and reactive sites. Compare results with experimental IC₅₀ values to validate models .
Q. How should researchers address contradictions in reaction yields or bioactivity data?
- Methodological Answer :
- Synthesis Discrepancies : Re-examine solvent polarity (e.g., DMF vs. THF), stoichiometry, and catalyst loading. Use Design of Experiments (DoE) to identify critical variables .
- Bioactivity Variability : Validate assay protocols (e.g., cell passage number, incubation time). Cross-reference with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
